

Spectroscopic Characterization of 3-Hydroxy-4-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzonitrile

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Abstract

This technical guide provides a summary of available spectroscopic data and detailed experimental protocols relevant to the characterization of **3-Hydroxy-4-nitrobenzonitrile**. Due to the limited availability of experimental spectroscopic data for **3-Hydroxy-4-nitrobenzonitrile** in public databases, this document presents computed data for the target compound and experimental data for its close isomer, 4-Hydroxy-3-nitrobenzonitrile, for comparative purposes. This guide serves as a practical resource for researchers involved in the synthesis, identification, and analysis of nitrophenol derivatives, offering standardized methodologies for acquiring high-quality spectroscopic data.

Introduction

3-Hydroxy-4-nitrobenzonitrile is an aromatic organic compound featuring a nitrile, a hydroxyl, and a nitro functional group attached to a benzene ring. The specific arrangement of these substituents dictates its physicochemical properties and potential biological activity, making its unambiguous identification crucial in drug discovery and development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation and purity assessment of such molecules. This guide outlines the available data and provides generalized protocols for these analytical methods.

Spectroscopic Data

3-Hydroxy-4-nitrobenzonitrile (CAS: 18495-15-3)

As of the date of this publication, experimental spectroscopic data for **3-Hydroxy-4-nitrobenzonitrile** is not readily available in public repositories. However, computed properties provide theoretical values for this molecule.

Table 1: Computed Properties for **3-Hydroxy-4-nitrobenzonitrile**[\[1\]](#)

Property	Value
Molecular Formula	C ₇ H ₄ N ₂ O ₃
Molecular Weight	164.12 g/mol
Exact Mass	164.0222 g/mol
XLogP3	1.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	0

4-Hydroxy-3-nitrobenzonitrile (CAS: 3272-08-0) - An Isomeric Reference

For comparative purposes, the experimental spectroscopic data for the isomer 4-Hydroxy-3-nitrobenzonitrile is presented below.

Table 2: ¹H NMR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in a quantitative table format in the search results.			

Note: While search results indicate the availability of ^1H NMR spectra from sources like Sigma-Aldrich, the specific peak assignments and integrations are not detailed.[\[2\]](#)

Table 3: ^{13}C NMR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

Chemical Shift (ppm)
Data not available in a quantitative table format in the search results.

Note: A ^{13}C NMR spectrum is available from Wiley-VCH GmbH, but detailed peak assignments are not provided in the search results.[\[2\]](#)

Table 4: Mass Spectrometry Data for 4-Hydroxy-3-nitrobenzonitrile[\[2\]](#)

m/z	Interpretation
164	Molecular Ion $[\text{M}]^+$
106	Fragment Ion

Table 5: IR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

Wavenumber (cm^{-1})	Interpretation
Detailed peak list not available. The spectrum was obtained using an ATR-Neat technique on a Bruker Tensor 27 FT-IR instrument. [2]	

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for solid aromatic nitrile compounds like **3-Hydroxy-4-nitrobenzonitrile**.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

This method is suitable for the direct analysis of solid powder samples.

Methodology:

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.
- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- **Spectral Collection:** Acquire the FT-IR spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background subtraction using the previously recorded background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ^1H and ^{13}C NMR spectra of a solid sample soluble in a deuterated solvent.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in an NMR tube to a final volume of about 0.6-0.7 mL.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **^1H NMR Acquisition:**

- Set the appropriate spectral width and acquisition time.
- Acquire the spectrum using a standard pulse sequence.
- Typically, a small number of scans are sufficient due to the high sensitivity of ^1H NMR.
- ^{13}C NMR Acquisition:
 - Set a wider spectral width appropriate for ^{13}C nuclei.
 - Use a pulse program with proton decoupling (e.g., zgpg30).
 - A larger number of scans will be required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Mass Spectrometry (Electron Ionization - EI)

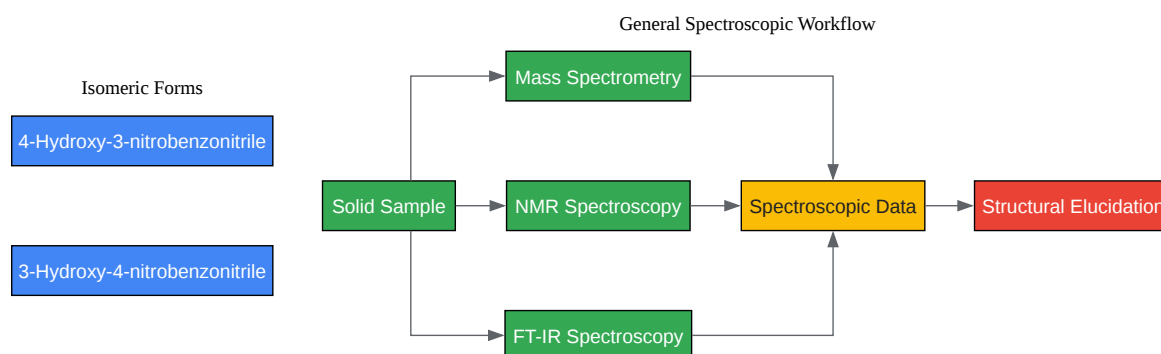
This protocol is suitable for volatile and thermally stable solid compounds.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

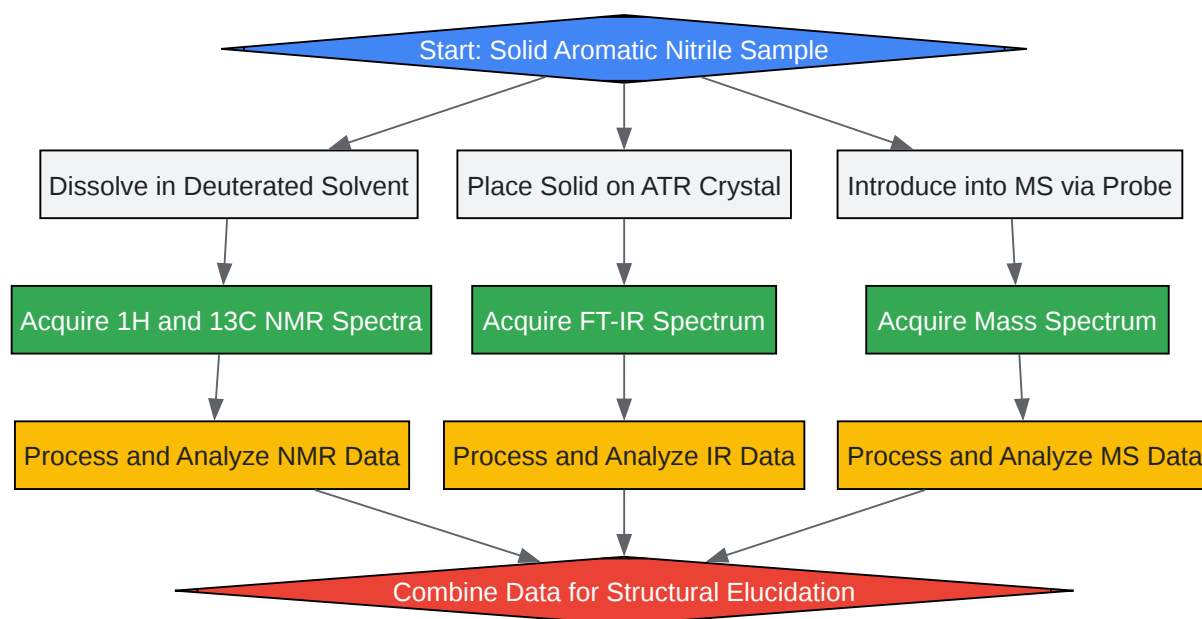
- **Mass Analysis:** Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** Detect the separated ions and record their abundance.
- **Data Analysis:** Generate a mass spectrum, which is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualizations



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Caption: Isomers and a general workflow for spectroscopic analysis.



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Caption: A detailed experimental workflow for spectroscopic analysis.

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References

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- 2. 4-Hydroxy-3-nitrobenzonitrile | C₇H₄N₂O₃ | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
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